![molecular formula C9H5N5S B2841281 2-(2-丙炔基硫基)[1,2,4]三唑并[1,5-a]嘧啶-6-碳腈 CAS No. 306976-48-7](/img/structure/B2841281.png)

2-(2-丙炔基硫基)[1,2,4]三唑并[1,5-a]嘧啶-6-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

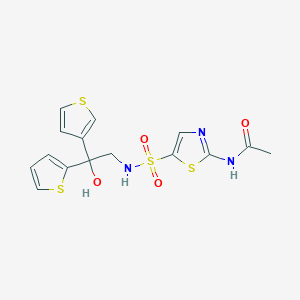

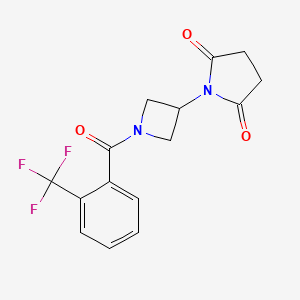

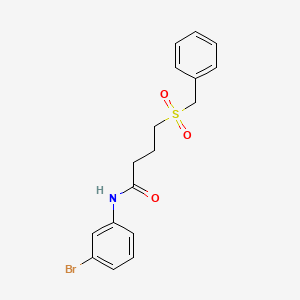

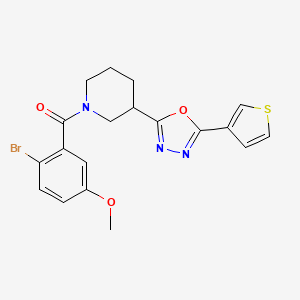

The compound “2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a synthetic compound with the CAS Number: 306976-48-7. It has a linear formula of C9H5N5S .

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H5N5S/c1-2-3-15-9-12-8-11-5-7(4-10)6-14(8)13-9/h1,5-6H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 215.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not found in the search results.科学研究应用

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

The compound is found in numerous natural products exhibiting immense biological activities . It is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Treatment of Diseases

These types of compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Agriculture

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture .

Antimicrobial Applications

The compound has shown significant antibacterial, antifungal, antiviral, and antiparasitic properties .

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .

作用机制

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets, such as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) , and microtubule (MT) structures .

Mode of Action

Similar compounds have been shown to inhibit camp pde , which plays a crucial role in signal transduction by regulating the intracellular concentration of cAMP. Inhibition of PDE can lead to increased levels of cAMP, affecting various cellular processes . Additionally, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with distinct binding sites within the MT structure , potentially disrupting cellular division and other MT-dependent processes.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect signal transduction pathways mediated by camp and pathways involving MT-dependent processes .

Pharmacokinetics

The compound’s molecular weight of 21524 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.

Result of Action

Inhibition of camp pde can lead to increased levels of camp, affecting various cellular processes . Interaction with MT structures can potentially disrupt cellular division and other MT-dependent processes .

Action Environment

For example, the synthesis of similar compounds has been shown to be influenced by reaction temperature .

属性

IUPAC Name |

2-prop-2-ynylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5S/c1-2-3-15-9-12-8-11-5-7(4-10)6-14(8)13-9/h1,5-6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDFCBBKCBRMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN2C=C(C=NC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)

![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)